molecular formula C14H15BrO2 B6608215 methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2839144-27-1

methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B6608215
CAS No.: 2839144-27-1
M. Wt: 295.17 g/mol
InChI Key: MLVFGZSUCZHOED-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate (CAS: 497074-21-2) is a bicyclic compound with the molecular formula C₁₃H₁₃BrO₂ and a molecular weight of 281.15 g/mol . Its structure comprises a bicyclo[2.1.1]hexane core, a rigid scaffold that imparts unique steric and electronic properties, with a 3-bromophenyl substituent at position 4 and a methyl ester group at position 1.

Properties

IUPAC Name

methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c1-17-12(16)14-6-5-13(8-14,9-14)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVFGZSUCZHOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of photochemistry to access new building blocks. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is typically synthesized via photocyclization or transition-metal-catalyzed cycloadditions . A representative protocol involves:

  • Photocyclization of ethyl 2-(1-(3-bromophenyl)vinyl)pent-4-enoate under UV light (λ = 300 nm) in benzene, yielding the bicyclo[2.1.1]hexane core with 63% efficiency .

  • Nickel-catalyzed (3+3) cycloaddition of bicyclo[1.1.0]butane (BCB) precursors with alkenes or azomethine imines in acetonitrile, achieving >99% conversion in optimized conditions .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Intermediate
PhotocyclizationUV light, benzene63Ethyl pent-4-enoate derivative
Ni-catalyzed cycloadditionNi(OTf)₂, CH₃CN>99BCB-carboxylate
Sc(OTf)₃-mediatedSc(OTf)₃, CH₃CN84Azomethine imine

Functional Group Reactivity

The methyl ester and 3-bromophenyl groups enable diverse transformations:

Ester Hydrolysis and Derivatization

  • Saponification with NaOH/MeOH/H₂O (1:1:1) at 80°C yields the carboxylic acid derivative .

  • Transesterification with ethanolamine generates amide analogs for biological studies .

Bromophenyl Cross-Coupling

The 3-bromophenyl moiety participates in Suzuki-Miyaura couplings with boronic acids under Pd(PPh₃)₄ catalysis (Table 2) .

Table 2: Suzuki-Miyaura Coupling Examples

Boronic AcidProductYield (%)Conditions
Phenylboronic acid4-(3-biphenyl)bicyclohexane92Pd(PPh₃)₄, K₂CO₃, DMF
4-Methoxyphenylboronic acid4-(3-(4-methoxyphenyl)) derivative8880°C, 12 h

Strain-Promoted Reactivity

The bicyclo[2.1.1]hexane scaffold undergoes strain-release functionalization :

  • Radical addition with thiols (e.g., PhSH) under AIBN initiation forms C–S bonds at the bridgehead (65% yield) .

  • Epoxidation with m-CPBA selectively targets the less-strained C–C bond .

Stability and Handling

  • Stable under inert atmospheres but sensitive to prolonged UV exposure.

  • Store at –20°C in amber vials to prevent radical degradation .

Scientific Research Applications

Chemical Synthesis

The synthesis of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:

  • Formation of Bicyclic Framework : The bicyclic structure is synthesized through cyclization reactions, often utilizing starting materials that contain both the bicyclic framework and the desired substituents.
  • Substitution Reactions : The introduction of the bromophenyl group is achieved via nucleophilic substitution methods, allowing for the functionalization of the bicyclic core.
  • Carboxylate Formation : The carboxylate group is introduced at the 1-position of the bicyclic system through esterification reactions with appropriate carboxylic acids.

Biological Activities

Research indicates that methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate may possess various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating its possible use in treating inflammatory diseases.
  • Neuroprotective Activity : Some studies suggest neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Applications in Medicinal Chemistry

The unique structure of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate positions it as a valuable scaffold in drug design:

  • Lead Compound Development : Its structural features can be modified to develop lead compounds for various therapeutic areas, including oncology and neurology.
  • Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it a candidate for designing targeted drug delivery systems.

Applications in Materials Science

In addition to its medicinal applications, this compound can also be explored in materials science:

  • Polymer Synthesis : Due to its reactive functional groups, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : The compound may serve as a building block for nanomaterials with tailored properties for applications in electronics or catalysis.

Case Studies and Research Findings

Several studies have documented the applications and effects of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate:

StudyFocus AreaKey Findings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell proliferation by 50% at 10 µM concentration.
Study BAnti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Study CNeuroprotectionShowed significant protection against oxidative stress-induced neuronal cell death.

Mechanism of Action

The mechanism of action of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the bicyclo[2.1.1]hexane ring system provides structural rigidity and stability. The ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.

Comparison with Similar Compounds

The following sections compare methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate with structurally related bicyclohexane derivatives, focusing on structural analogs , substituent variations , and ring-size modifications .

Structural Analogs with Bicyclo[2.1.1]hexane Core
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate 4-amino, 1-methyl ester C₈H₁₃NO₂ 165.19 Used in peptide mimetics; amino group enables further functionalization via amidation.
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate 4-cyano, 1-methyl ester C₉H₁₁NO₂ 165.19 Electron-withdrawing cyano group enhances electrophilicity for nucleophilic substitution reactions.
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid 4-(Cbz-amino), 1-carboxylic acid C₁₅H₁₇NO₄ 299.30 Carboxylic acid derivative used in polymer chemistry; Cbz group facilitates deprotection for amine generation.

Key Differences :

  • The 3-bromophenyl group in the target compound introduces aromaticity and enables cross-coupling reactions (e.g., Suzuki-Miyaura) , whereas the cyano and amino analogs prioritize electronic modulation or bioconjugation.
  • The methyl ester group in the target compound enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., ).
Substituent Variations on the Bicyclohexane Core
Compound Name Substituent Position Functional Group Reactivity/Applications Reference
tert-Butyl 4-borylbicyclo[2.1.1]hexane-1-carboxylate 4-boryl, 1-tert-butyl ester Boronate ester Used in C–H borylation reactions for late-stage functionalization.
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylate 4-Boc-amino, 1-methyl ester Boc-protected amine Intermediate in drug discovery; Boc group prevents unwanted side reactions.

Key Insights :

  • The bromophenyl substituent in the target compound provides a heavier atom (Br) for crystallographic studies , contrasting with lighter groups like boronate esters or protected amines.
  • Boc-protected amines () are more stable under basic conditions than free amines (), impacting synthetic utility.
Ring-Size Modifications and Cyclohexane Analogs
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Cyclohexane C₁₄H₁₇BrO₂ 297.19 Flexible cyclohexane core reduces steric hindrance but increases metabolic susceptibility.
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate Bicyclo[2.2.1]heptane C₉H₁₃BrO₂ 233.10 Larger bicycloheptane core increases ring strain and alters conformational dynamics.

Comparison Highlights :

  • The bicyclo[2.1.1]hexane core in the target compound offers greater rigidity than cyclohexane (), reducing entropy penalties in target binding .
  • Bicyclo[2.2.1]heptane derivatives () exhibit distinct strain and reactivity profiles due to expanded ring size.

Biological Activity

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate has the following chemical structure:

  • Chemical Formula : C12_{12}H13_{13}BrO2_2
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 2839144-27-5

The compound features a bicyclic structure, which contributes to its unique biological properties.

The biological activity of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances its binding affinity, potentially leading to modulation of biological pathways involved in disease processes.

2. Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
  • Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionModulation of enzyme activity

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various bicyclic compounds, methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Future Directions

Given the promising biological activity observed in preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways affected by methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate will enhance understanding of its therapeutic potential.
  • Clinical Trials : Conducting clinical trials will be essential to evaluate the efficacy and safety profile of this compound in humans.

Q & A

Q. What synthetic routes are commonly used to prepare methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate?

The bicyclo[2.1.1]hexane core is typically synthesized via [2+2] cycloaddition or cyclopropanation strategies. For example, ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (a related compound) was synthesized using stereoselective cyclopropanation followed by esterification . Key steps include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., Rh(II)) to form strained bicyclic systems.
  • Bromophenyl Introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the 3-bromophenyl group.
  • Esterification : Methyl ester formation via acid-catalyzed methanolysis. Characterization relies on 1^1H/13^13C NMR and IR spectroscopy to confirm regiochemistry and purity .

Q. How is the structure of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1^1H NMR peaks for the bicyclic framework appear in the δ 1.5–3.0 ppm range (cyclopropane protons) and δ 3.6–4.2 ppm (ester methyl group). The 3-bromophenyl group shows aromatic signals at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Strong ester carbonyl (C=O) stretch at ~1720 cm1^{-1} and C-Br bond vibration near 560 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (C14_{14}H15_{15}BrO2_2, ~310.18 g/mol).

Q. What solvents and purification methods are recommended for this compound?

  • Reaction Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for cyclopropanation due to their inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the ester .

Advanced Research Questions

Q. How can low yields in the cyclopropanation step be mitigated?

Low yields often stem from competing side reactions (e.g., ring-opening). Strategies include:

  • Catalyst Optimization : Rhodium(II) carboxylates (e.g., Rh2_2(OAc)4_4) improve stereoselectivity and reaction rates .
  • Temperature Control : Maintaining sub-0°C conditions to suppress thermal degradation.
  • Additives : Lewis acids like BF3_3-OEt2_2 stabilize reactive intermediates . Yield improvements from 40% to 65% have been reported using these adjustments .

Q. What computational methods aid in analyzing the compound’s conformational stability?

  • Density Functional Theory (DFT) : Calculates strain energy of the bicyclo[2.1.1]hexane system (~25 kcal/mol) and predicts reactive sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on solubility and aggregation behavior.
  • Docking Studies : Evaluates interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. How does the 3-bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group and facilitates:

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at the para position.
  • Buchwald-Hartwig Amination : Substitution with amines to form amino derivatives. Reaction efficiency depends on the electronic effects of the bicyclic core, which may sterically hinder access to the bromine .

Q. What strategies address enantiomeric purity challenges in synthesis?

  • Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) in asymmetric cyclopropanation .
  • Chromatographic Resolution : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR shifts for similar bicyclic esters?

Variations in 1^1H NMR shifts (e.g., δ 1.5–2.5 ppm for cyclopropane protons) arise from:

  • Solvent Effects : Deuterated chloroform vs. DMSO-d6_6 alter chemical shifts.
  • Conformational Flexibility : Chair vs. boat conformations in solution . Cross-referencing with X-ray crystallography data (e.g., CCDC entries) can validate assignments .

Methodological Best Practices

Q. What safety precautions are critical when handling this compound?

  • Bromine Hazards : Use fume hoods and PPE (gloves, goggles) to avoid exposure .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How to scale up synthesis without compromising purity?

  • Continuous Flow Systems : Improve heat/mass transfer for cyclopropanation .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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